

# Synthetic Routes to Functionalized Azepanes for Drug Discovery: Application Notes and Protocols

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## Compound of Interest

Compound Name: *1-(Chloroacetyl)azepane*

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The azepane scaffold is a privileged seven-membered heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and neurological disorders.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for several modern synthetic strategies to access functionalized azepanes, facilitating their exploration in drug discovery programs.

## Ring Expansion Strategies

Ring expansion reactions offer a powerful approach to azepane synthesis, often starting from more readily available five- or six-membered ring precursors.

## Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines

This method provides a stereoselective route to functionalized azepanes from 2-alkenylpiperidine precursors through a palladium-catalyzed allylic amine rearrangement. The reaction is known to proceed with high enantioselectivity, making it valuable for the synthesis of chiral azepanes.

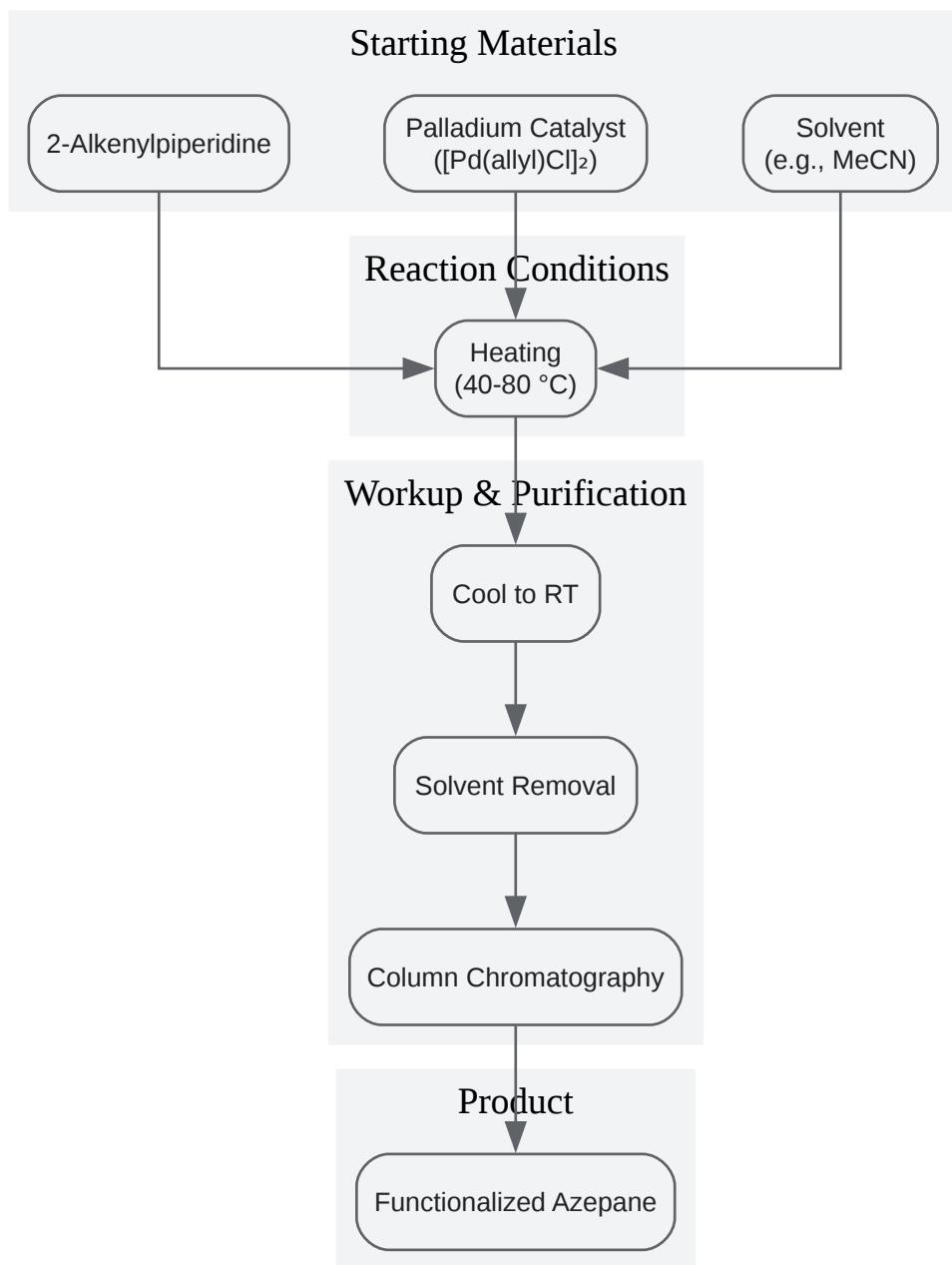
## Experimental Protocol: General Procedure for Palladium-Catalyzed Ring Expansion

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN), dichloroethane (DCE), or dichloromethane (DCM), the palladium catalyst, for instance,  $[\text{Pd}(\text{allyl})\text{Cl}]_2$  (2.5–5 mol%), is added. The reaction mixture is then heated to a temperature between 40 and 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired azepane derivative.

## Quantitative Data: Palladium-Catalyzed Ring Expansion

Substrate (Piperidine Derivative)	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product (Azepane Derivative)	Yield (%)	Enantio- meric Excess (%)
N-Ts-2-(E)-propenyl piperidine	$[\text{Pd}(\text{allyl})\text{Cl}]_2$ (5)	MeCN	80	12	N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine	85	>99
N-Boc-2-vinylpiperidine	$\text{Pd}(\text{PPh}_3)_4$ (5)	Toluene	110	24	N-Boc-2,3,4,7-tetrahydro-1H-azepine	78	N/A

## Workflow for Palladium-Catalyzed Ring Expansion



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Caption: Workflow for Palladium-Catalyzed Ring Expansion.

## Photochemical Dearomative Ring Expansion of Nitroarenes

A novel and powerful strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.<sup>[2][3][4][5]</sup> This method

utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered ring to a seven-membered azepine system.[2][4][5] Subsequent hydrogenation affords the saturated azepane.[2]

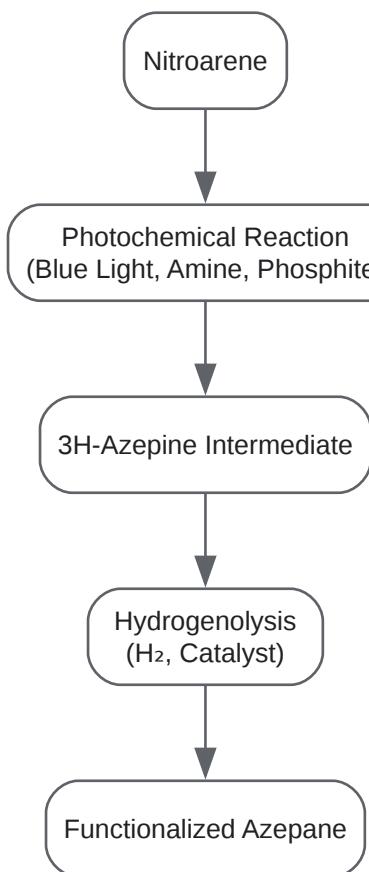
#### Experimental Protocol: Photochemical N-insertion and Hydrogenolysis

A solution of the nitroarene (1.0 equiv), an amine (e.g., diethylamine, 32 equiv), and a phosphite reagent (e.g.,  $\text{P}(\text{O}i\text{-Pr})_3$ , 30 equiv) in an appropriate solvent such as tetrahydrofuran (THF, 0.2 M) is irradiated with blue LEDs at room temperature for 72 hours. After the reaction, the solvent is removed under reduced pressure. The crude azepine intermediate is then subjected to hydrogenolysis. For example, the crude material is dissolved in a suitable solvent system (e.g., THF/MeOH 1:1, 0.05 M), and a hydrogenation catalyst (e.g., 10 mol% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., 70 atm) at room temperature for 72 hours. After filtration of the catalyst, the solvent is evaporated, and the residue is purified by column chromatography to yield the functionalized azepane.[4]

#### Quantitative Data: Photochemical Dearomatic Ring Expansion

Nitroarene Substrate	Amine	Phosphite	Hydrogenation Catalyst	Yield (%) of Azepane
Nitrobenzene	Diethylamine	$\text{P}(\text{O}i\text{-Pr})_3$	Pd/C	75
4-Chloronitrobenzene	Morpholine	$\text{P}(\text{O}i\text{-Pr})_3$	$\text{PtO}_2$	68
3-Methylnitrobenzene	Diethylamine	$\text{P}(\text{O}i\text{-Pr})_3$	Pd/C	72 (mixture of isomers)

#### Key Steps in Azepane Synthesis from Nitroarenes



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Caption: Key steps in azepane synthesis from nitroarenes.

## Cycloaddition Strategies

Cycloaddition reactions provide a convergent and often stereocontrolled approach to constructing the azepane ring system.

### Diastereoselective Formal [5+2] Cycloaddition for Azepino[1,2-a]indoles

This method enables the diastereoselective synthesis of azepino[1,2-a]indoles through a Lewis acid-catalyzed formal [2+2] cycloaddition of an alkene with an N-indolyl alkylidene  $\beta$ -amide ester. This is followed by an intramolecular ring-opening cyclization of the resulting donor-acceptor cyclobutane intermediate.

Experimental Protocol: Catalytic Diastereoselective Formal [5+2] Cycloaddition

To a solution of the N-indolyl alkylidene  $\beta$ -amide ester (1.0 equiv) and the alkene (2.0 equiv) in a dry solvent such as dichloromethane (DCM) at -78 °C is added a Lewis acid catalyst (e.g., SnCl<sub>4</sub>, 20 mol%). The reaction is stirred at this temperature for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO<sub>3</sub>. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the azepino[1,2-a]indole.

Quantitative Data: Formal [5+2] Cycloaddition

N-indolyl alkylidene $\beta$ - amide ester	Alkene	Lewis Acid (mol%)	Yield (%)	Diastereomeric Ratio (d.r.)
Methyl 2-(1H- indole-1- carbonyl)acrylate	Styrene	SnCl <sub>4</sub> (20)	92	34:1
Ethyl 2-(1H- indole-1- carbonyl)acrylate	$\alpha$ -Methylstyrene	TiCl <sub>4</sub> (20)	85	20:1

## Tandem Reactions

Tandem or cascade reactions allow for the construction of complex molecular architectures in a single pot, increasing efficiency and reducing waste.

## Cu(I)-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes

This efficient method allows for the selective preparation of trifluoromethyl-substituted azepine derivatives through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines.[6][7][8][9]

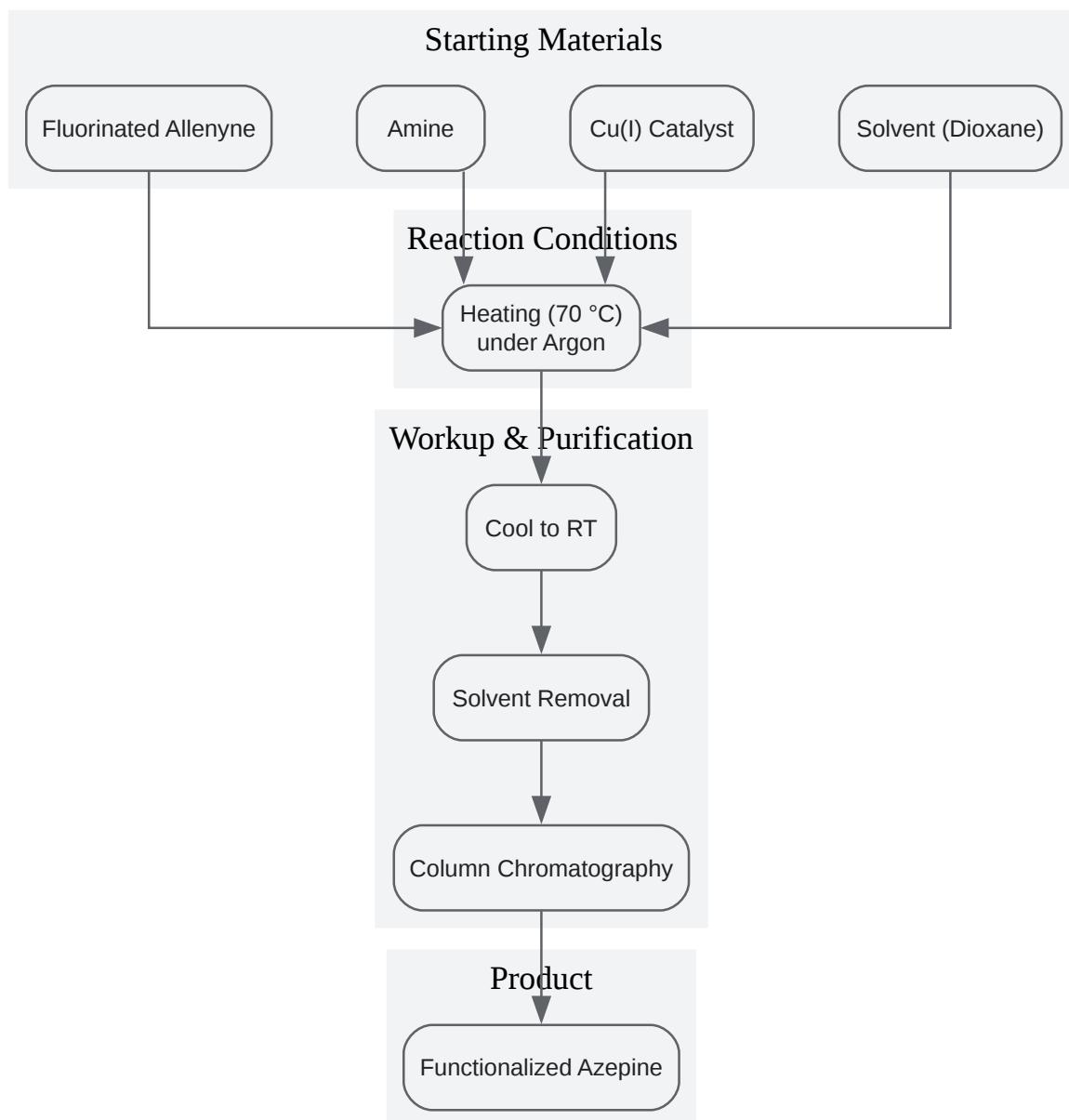
Experimental Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization

A mixture of the amine (1.2 equiv), the alkyne (1.0 equiv), and  $[\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6$  (10 mol%) in anhydrous 1,4-dioxane (0.1 M) is stirred under an argon atmosphere at 70 °C for 6–16 hours. [7] The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate or ethyl acetate/methanol for phosphonate derivatives) to yield the purified azepine product.[7]

#### Quantitative Data: Cu(I)-Catalyzed Tandem Amination/Cyclization

Alkyne Substrate	Amine	Yield (%)
Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoate	Aniline	65
Diethyl (1-(but-2-yn-1-yl)-3,3,3-trifluoroprop-1-en-2-yl)phosphonate	Morpholine	62
Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoate	p-Toluidine	61

#### Workflow for Cu(I)-Catalyzed Tandem Reaction



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Caption: Workflow for Cu(I)-Catalyzed Tandem Reaction.

## Synthesis via Diazocarbonyl Chemistry

Diazocarbonyl compounds are versatile intermediates for the synthesis of functionalized azepanes.

## Experimental Protocol: Tiffeneau–Demjanov-type Ring Expansion

The ring expansion of N-Boc-piperidone to the corresponding dicarbonyl azepane is a key step. The subsequent functionalization can be achieved through diastereoselective reduction of the ketone. For the Luche reduction, the dicarbonyl azepane is dissolved in methanol, and  $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$  is added. The mixture is cooled to  $-78^\circ\text{C}$ , and  $\text{NaBH}_4$  is added portionwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with acetone, and the solvent is removed in *vacuo*. The residue is partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over  $\text{MgSO}_4$ , and concentrated. The crude product is purified by column chromatography to yield the syn- $\beta$ -hydroxy ester.

## Quantitative Data: Synthesis via Diazocarbonyl Chemistry

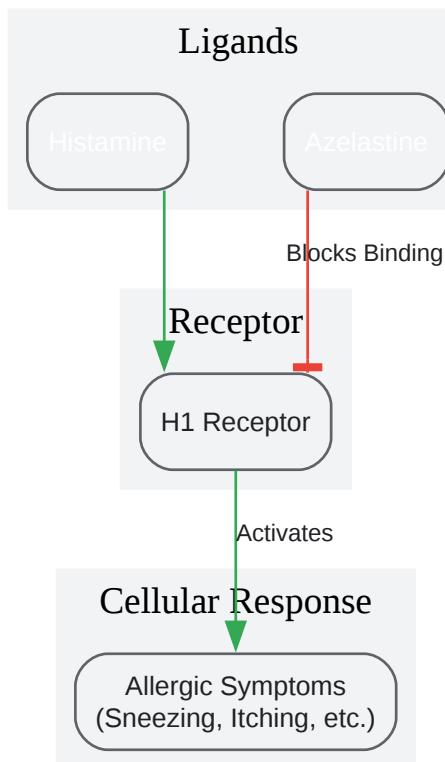
Starting Material	Reaction	Product	Yield (%)	Diastereomeric Ratio
N-Boc-piperidone	Ring Expansion	Dicarbonyl azepane	85	N/A
Dicarbonyl azepane	Luche Reduction	syn- $\beta$ -hydroxy ester	62	19:1

## Signaling Pathways of Bioactive Azepanes

### Azelastine: H1 Receptor Antagonism

Azelastine is a potent, second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis.<sup>[10]</sup> Its mechanism of action involves competitive inhibition of histamine binding to H1 receptors on nerve endings and smooth muscle cells.<sup>[10][11]</sup> This blockage prevents the downstream signaling cascade that leads to allergic symptoms such as sneezing, itching, and rhinorrhea.<sup>[11]</sup> Additionally, azelastine has been shown to have mast cell stabilizing and anti-inflammatory properties.<sup>[12][13]</sup>

#### Azelastine's H1 Receptor Antagonist Pathway



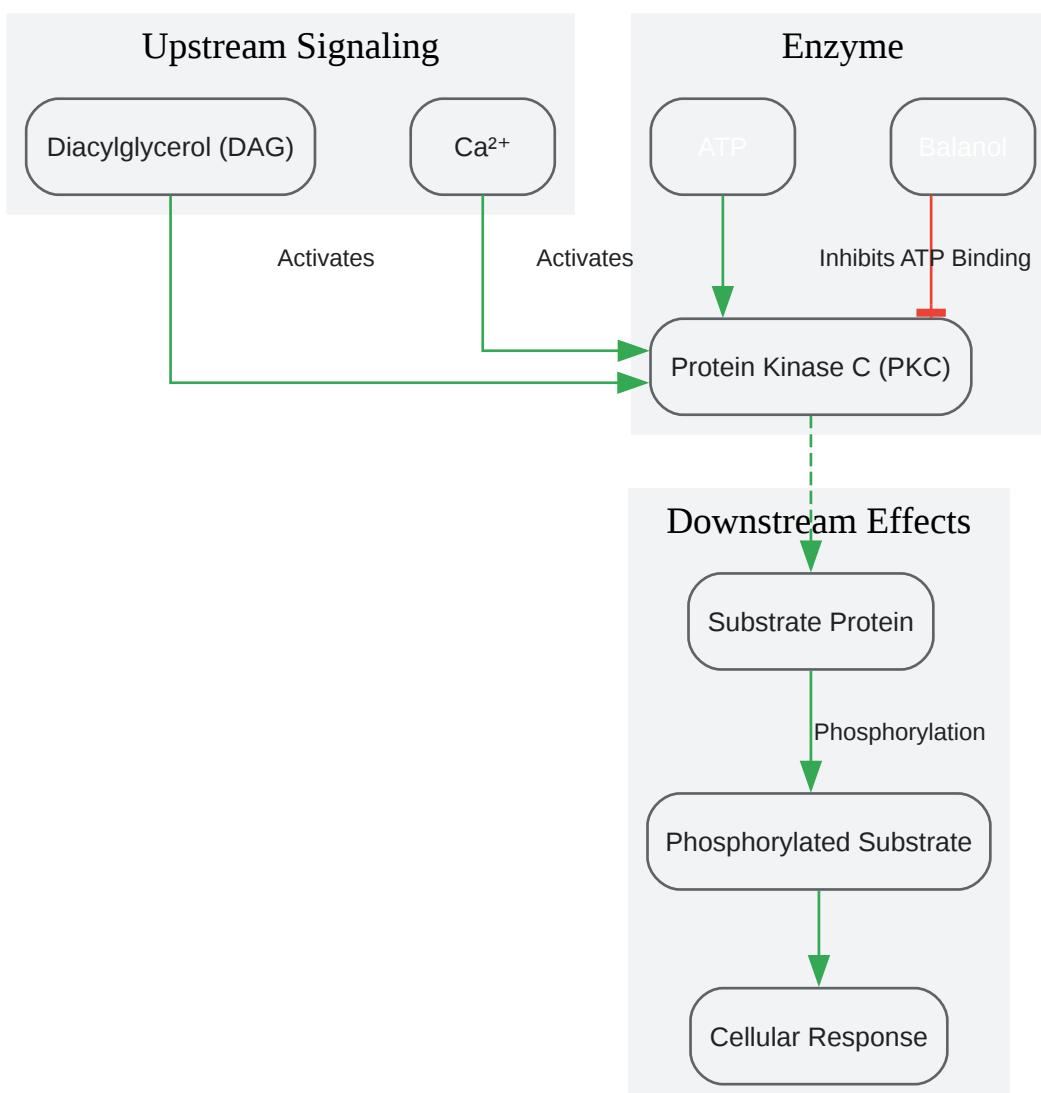
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Caption: Azelastine blocks histamine binding to the H1 receptor.

## Balanol: Protein Kinase C Inhibition

Balanol, a natural product containing an azepane ring, is a potent inhibitor of protein kinase C (PKC).<sup>[14]</sup> PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.<sup>[15]</sup> Balanol acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.<sup>[14][16][17]</sup>

Balanol's Inhibition of the PKC Signaling Pathway



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Caption: Balanol inhibits the catalytic activity of PKC.

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